1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
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Overview
Description
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the benzimidazole core with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the methoxy-methylphenyl ring: This step involves the reaction of the sulfonylated benzimidazole with 4-methoxy-3-methylphenylboronic acid under Suzuki coupling conditions, typically using a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of 1-[(4-hydroxy-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole.
Reduction: Formation of 1-[(4-methoxy-3-methylphenyl)thio]-2-methyl-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzimidazole core can interact with nucleic acids, affecting DNA or RNA processes. The methoxy-methylphenyl ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine
- 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone
Uniqueness
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole is unique due to its specific combination of functional groups and its benzimidazole core. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-10-13(8-9-16(11)21-3)22(19,20)18-12(2)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIUWYVLONZRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321857 |
Source
|
Record name | 1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
496014-43-8 |
Source
|
Record name | 1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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